3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one is a complex organic compound featuring a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a benzazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one typically involves multi-step organic reactions. The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine. The benzazepine moiety is introduced through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for biological activity screening, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and benzazepine moiety may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities, particularly as enzyme inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also feature a pyrimidine ring and have shown potential in various biological applications.
Uniqueness
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one is unique due to its combination of a pyrimidine ring with dimethyl and methylsulfanyl substitutions and a benzazepine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-1-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-17(15(2)22-20(21-14)25-3)11-12-19(24)23-13-7-6-9-16-8-4-5-10-18(16)23/h4-5,8,10H,6-7,9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGBFRAGDMIDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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